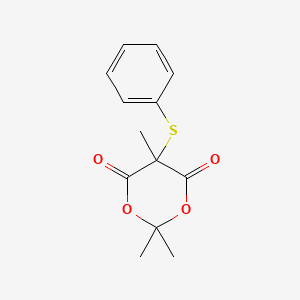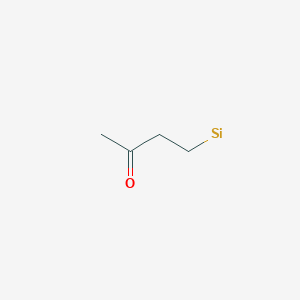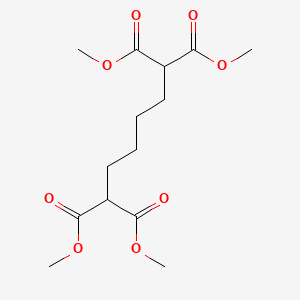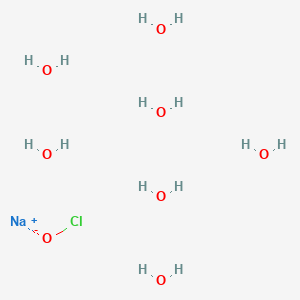
3-Chloro-2-sulfanylpropyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-sulfanylpropyl diethyl phosphate is an organophosphorus compound that features a phosphate group bonded to a 3-chloro-2-sulfanylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-sulfanylpropyl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 3-chloro-2-sulfanylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-sulfanylpropyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted products such as azides or thiocyanates.
Hydrolysis: Diethyl phosphate and 3-chloro-2-sulfanylpropanol.
Aplicaciones Científicas De Investigación
3-Chloro-2-sulfanylpropyl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-sulfanylpropyl diethyl phosphate involves the inhibition of enzymes by forming covalent bonds with active site residues. The phosphate group can mimic the natural substrate of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This inhibition can disrupt normal enzyme function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphorochloridate: Similar in structure but lacks the sulfanyl group.
3-Chloro-2-sulfanylpropanol: Similar in structure but lacks the phosphate group.
O,O-Diethyl S-(2-chloroethyl) phosphorothioate: Similar in structure but has a different alkyl group.
Uniqueness
3-Chloro-2-sulfanylpropyl diethyl phosphate is unique due to the presence of both a chloro and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62753-19-9 |
|---|---|
Fórmula molecular |
C7H16ClO4PS |
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
(3-chloro-2-sulfanylpropyl) diethyl phosphate |
InChI |
InChI=1S/C7H16ClO4PS/c1-3-10-13(9,11-4-2)12-6-7(14)5-8/h7,14H,3-6H2,1-2H3 |
Clave InChI |
PSDYSSVJQGBXGE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC(CCl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



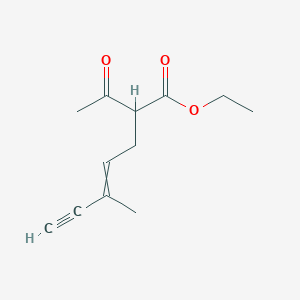
![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)


